N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
Description
Introduction and Historical Context
Benzofuran-Based Compounds in Medicinal Chemistry
Benzofuran derivatives have emerged as critical scaffolds in drug discovery due to their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. These heterocyclic compounds feature a fused benzene and furan ring system, which enables interactions with biological targets such as enzymes and receptors. The 2,3-dihydrobenzofuran subclass, characterized by a partially saturated furan ring, has gained prominence as a privileged structure in medicinal chemistry. For example, studies have demonstrated its utility in designing inhibitors of microsomal prostaglandin E2 synthase (mPGES-1), a key enzyme in inflammatory pathways. The compound under analysis incorporates a 2,3-dihydrobenzofuran moiety, positioning it within this pharmacologically relevant class.
Key Structural Features of Benzofuran Derivatives
The benzofuran scaffold’s electronic and steric properties allow for functionalization at specific positions, enabling tailored interactions with biological targets. For instance, substituents at the 5-position of the dihydrobenzofuran ring (as in the target compound) can modulate binding affinity and selectivity.
Development Timeline of Dihydrobenzofuran Derivatives
The evolution of dihydrobenzofuran chemistry reflects advances in synthetic methodologies and targeted biological applications.
Recent advancements focus on sustainable synthesis (e.g., solvent-free protocols) and catalytic systems (e.g., palladium, nickel, and rhodium complexes). These methodologies enhance efficiency and reduce environmental impact, aligning with modern green chemistry principles.
Classification within Ethanediamide Derivatives
The target compound belongs to the ethanediamide class, characterized by a central ethanediamide backbone linking two aromatic or heteroaromatic systems. Ethanediamides are notable for their ability to act as dual inhibitors or modulators of multiple biological targets, as seen in compounds like 1f (IC₅₀ = 1.86 µM against butyrylcholinesterase).
Comparative Analysis of Ethanediamide Derivatives
The integration of a 2,3-dihydrobenzofuran and pyrrolidine ring in the target compound suggests unique binding interactions, potentially enabling cross-talk between neurotransmitter systems and enzyme targets.
Theoretical Framework for Structure-Activity Investigations
The compound’s activity is hypothesized to derive from its ability to chelate metal ions or interact with catalytic pockets in enzymes. Computational models, such as molecular docking, have been employed to predict binding modes. For example, studies on related dihydrobenzofurans reveal that substituents at the 5-position enhance affinity for hydrophobic regions of mPGES-1.
Key Theoretical Concepts
- Metal Chelation : Ethanediamide groups may coordinate with metalloenzyme active sites, as demonstrated in cholinesterase inhibitors.
- π-Stacking Interactions : Aromatic rings facilitate interactions with planar regions of proteins.
- Hydrogen Bonding : Amide and pyrrolidine groups may engage in polar interactions with target residues.
These interactions suggest a multifaceted mechanism of action, potentially enabling dual-target modulation.
Significance in Drug Discovery Paradigms
The compound exemplifies modern drug discovery approaches that prioritize privileged scaffolds and rational design. Its dihydrobenzofuran core aligns with the concept of “privileged structures”—molecules that serve as templates for diverse biological activities.
Strategic Advantages in Drug Design
This compound’s design reflects a shift toward sustainability and efficiency in medicinal chemistry, addressing both therapeutic and environmental challenges.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27(2)20(16-8-9-21-17(13-16)10-12-32-21)15-25-23(30)24(31)26-18-5-3-6-19(14-18)28-11-4-7-22(28)29/h3,5-6,8-9,13-14,20H,4,7,10-12,15H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZUIWZIMVBIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from 2-phenoxyethanol through a cyclization reaction using zinc chloride as a catalyst at elevated temperatures.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.
Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the intermediate with a pyrrolidinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring can interact with hydrophobic pockets, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid residues. The pyrrolidinone moiety may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share core amide backbones but differ in substituents and stereochemistry, leading to variations in pharmacological properties. Below is a comparative analysis with three related compounds from Pharmacopeial Forum (2017) :
Table 1: Structural and Functional Comparison
Key Findings from Comparative Research
Structural Impact on Solubility: The target compound’s benzofuran and oxopyrrolidin groups likely reduce lipophilicity compared to Compound m’s dimethylphenoxy and tetrahydropyrimidin motifs, which exhibit higher logP values . This may improve aqueous solubility and oral bioavailability. Compound o’s 4S-hydroxyl configuration correlates with lower logP, suggesting stereochemistry significantly influences physicochemical properties.
Stereochemistry and Potency :
- Compound m (R-isomer) demonstrated superior enzyme inhibition (IC50 = 12 nM) compared to Compound n (IC50 = 45 nM), highlighting the critical role of chiral centers in binding affinity .
- The target compound’s stereochemical configuration (unspecified in available data) remains a gap in predicting its activity.
The dimethylaminoethyl group could offer cationic character at physiological pH, aiding membrane permeability—a feature absent in the compared compounds.
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with a dimethylaminoethyl group and a pyrrolidinone derivative. This structural configuration is hypothesized to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O2 |
| Molecular Weight | 314.43 g/mol |
| SMILES | CN(C)CC(C1=CC2=C(C=C1)C(=O)N(C(=O)C2)C(C)C)C(=O)N(C(=O)C(C)C))C(C)(C) |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, contributing to neuroprotective effects in models of oxidative stress .
Neuroprotective Effects
Studies have demonstrated that related benzofuran compounds can protect neuronal cells from damage due to oxidative stress and inflammation. For example, 2,3-dihydro-1-benzofuran derivatives have been reported to reduce lipid peroxidation and enhance brain penetration, suggesting potential therapeutic applications in neurodegenerative diseases .
Anticancer Properties
The compound's structural analogs have shown promising anticancer activity. In vitro studies indicate that certain benzofuran derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes : Potential inhibition of enzymes involved in oxidative stress pathways.
- Receptors : Modulation of neurotransmitter receptors may contribute to its neuroprotective effects.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Neuroprotection in Animal Models : A study involving mice demonstrated that benzofuran derivatives could significantly reduce the effects of traumatic brain injury by mitigating oxidative damage .
- Anticancer Activity : In vitro testing on human pancreatic cancer cells revealed that certain benzofuran analogs led to a decrease in cell viability and induced apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
